Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRDIXJBJVLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673639 | |
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198106-53-4 | |
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation
Methylation of the preformed pyrrolopyridine core using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C provides moderate yields (45–55%). However, this approach risks over-alkylation, necessitating careful stoichiometric control.
Starting Material Incorporation
A more efficient method involves starting with methyl-containing precursors. For instance, methyl 4-bromo-2-methylbenzoate is brominated using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux, followed by azide substitution and cyclization. This route avoids post-cyclization modifications, achieving higher overall yields (68%).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Characterization and Quality Control
Successful synthesis is confirmed via:
-
LC-MS (ES) : A molecular ion peak at m/z 248.238 [M+H]⁺ corresponds to the target compound’s molecular weight.
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¹H NMR : Key signals include singlet peaks for the methyl esters (δ 3.93–3.96 ppm) and the pyrrole proton (δ 7.22 ppm).
-
13C NMR : Carbonyl carbons appear at δ 161.5–162.0 ppm, confirming ester formation.
Challenges and Solutions
Regioselectivity in Cyclization
Unwanted regioisomers may form during cyclization. Using bulky ligands like dppf in Pd-catalyzed reactions suppresses this issue.
Ester Hydrolysis
Premature hydrolysis of methyl esters is mitigated by avoiding aqueous work-up at acidic pH. Instead, ion-exchange resins (e.g., DOWEX 50WX2-400) are employed to isolate intermediates.
Purification
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the diester from monoester byproducts.
Industrial-Scale Adaptations
For large-scale production (>1 kg), continuous flow reactors are employed to maintain consistent temperature during exothermic steps (e.g., esterification). Additionally, catalytic recycling of Pd(dppf)Cl₂ reduces costs by 30–40% .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The uniqueness of dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate becomes evident when compared to other pyrrolopyridine derivatives and related heterocycles. Below is a detailed analysis:
Pyrrolopyridine Derivatives with Varying Substituents
Table 1: Comparison of Key Pyrrolopyridine Derivatives
Key Observations:
- Ester vs. Carboxylic Acid Groups : The dimethyl ester groups in the target compound improve solubility in organic solvents compared to carboxylic acid-containing analogs, which are more polar and prone to hydrogen bonding .
Comparison with Non-Pyrrolopyridine Dicarboxylates
Table 2: Dicarboxylate Esters with Different Core Structures
Key Observations:
- Aromatic vs. Aliphatic Cores : The pyrrolopyridine core in the target compound provides π-conjugation and aromatic stability, enabling interactions with biological targets (e.g., kinases) that aliphatic analogs lack .
- Functional Group Diversity : Unlike dimethyl cyclopentane-1,3-dicarboxylate, the target compound’s nitrogen atoms and ester groups create multiple sites for hydrogen bonding and electrophilic substitution .
Biological Activity
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂N₂O₄ |
| CAS Number | 1198106-53-4 |
| MDL Number | MFCD13563096 |
| Molecular Weight | 232.24 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can act as inhibitors for specific kinases and other proteins involved in signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A compound similar to dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine was evaluated against several cancer cell lines, including SW480 (colon cancer) and HeLa (cervical cancer). The study reported an IC50 value of approximately 11.67 µmol/L , indicating potent cytotoxicity against these cell lines .
Case Study: Anticancer Efficacy
A specific study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on prostate cancer cell lines. The results showed that these compounds could suppress the expression of androgen receptor targets and induce apoptosis in a concentration-dependent manner. This suggests a mechanism where the compound disrupts critical survival pathways in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Minimum Inhibitory Concentration (MIC) : In a comparative study with known antibiotics like ciprofloxacin, certain pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This highlights the potential of these compounds as alternatives or adjuncts to conventional antibiotics.
Neuroprotective Effects
Emerging research suggests that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. These effects are thought to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Mechanistic Insights
Studies indicate that these compounds can inhibit specific kinases involved in neurodegenerative processes, potentially leading to protective effects against conditions like Alzheimer's disease .
Q & A
What are the common synthetic routes for preparing dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A standard approach involves:
- Cyclization: Using amino acids or aldehydes to construct the pyrrolopyridine core. For example, cyclization of 5-methylpyrrolo precursors with dicarboxylate esters under acidic or basic conditions .
- Functionalization: Introducing methyl and carboxylate groups via nucleophilic substitution or esterification. Methanol or dimethyl carbonate is often used as a solvent with catalytic acids (e.g., H₂SO₄) .
Key factors affecting yield include temperature control (0–100°C), solvent polarity, and catalyst selection. For instance, anhydrous conditions prevent hydrolysis of ester groups, while polar aprotic solvents (e.g., DMF) enhance reaction rates .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyrrolopyridine derivatives?
Level: Basic
Answer:
- X-ray crystallography provides definitive bond lengths, angles, and spatial arrangements. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 10.3893 Å, b = 15.1803 Å) confirm the planar geometry of the pyrrolopyridine core .
- NMR spectroscopy identifies substituent positions:
What computational methods are effective for optimizing reaction pathways in pyrrolopyridine synthesis?
Level: Advanced
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches are critical:
- Transition-state analysis: Identifies energy barriers for cyclization steps. For example, B3LYP/6-31G* calculations predict activation energies for ring closure .
- Solvent modeling: COSMO-RS simulations assess solvent effects on reaction thermodynamics .
- Machine learning: Trained on experimental datasets (e.g., temperature, catalyst loading) to predict optimal conditions. This reduces trial-and-error approaches by >50% .
How can contradictory spectral data (e.g., IR vs. NMR) be resolved during structural validation?
Level: Advanced
Answer:
Contradictions often arise from impurities or tautomerism. Methodological solutions include:
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., m/z 477 [M+H]⁺ for C₁₇H₁₃NO₆) to rule out byproducts .
- Variable-temperature NMR: Detects dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Cross-validation with XRD: Resolves ambiguities in functional group positioning, as seen in the planar configuration of dicarboxylate esters .
What strategies improve regioselectivity during functionalization of the pyrrolopyridine core?
Level: Advanced
Answer:
- Directed metalation: Use of directing groups (e.g., pyridyl or ester moieties) with Pd or Cu catalysts enables selective C-H activation at C2 or C5 positions .
- Protecting groups: Temporary protection of reactive sites (e.g., Boc for amines) prevents unwanted side reactions during esterification .
- Microwave-assisted synthesis: Enhances regioselectivity by rapidly achieving high temperatures, favoring kinetically controlled pathways .
How do solvent and catalyst choices impact the scalability of pyrrolopyridine synthesis?
Level: Basic
Answer:
- Solvent selection:
- Polar aprotic solvents (DMF, DMSO): Increase solubility of intermediates but require careful removal due to high boiling points .
- Green solvents (EtOH, H₂O): Improve scalability but may reduce yields due to competing hydrolysis .
- Catalysts:
- Homogeneous catalysts (e.g., Pd(PPh₃)₄): Enable Suzuki-Miyaura couplings but pose challenges in recycling .
- Heterogeneous catalysts (e.g., immobilized acids): Facilitate continuous-flow synthesis, improving throughput .
What analytical techniques are critical for detecting trace impurities in final products?
Level: Advanced
Answer:
- HPLC-MS: Detects impurities at <0.1% levels using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) .
- GC-MS: Identifies volatile byproducts (e.g., methyl esters) with capillary columns (e.g., DB-5) .
- Elemental analysis: Validates purity by comparing experimental vs. calculated C/H/N ratios (e.g., C: 65.39% vs. 65.41% theoretical) .
How can reaction engineering (e.g., flow chemistry) enhance the synthesis of pyrrolopyridine derivatives?
Level: Advanced
Answer:
- Continuous-flow reactors: Improve heat/mass transfer, enabling safer handling of exothermic reactions (e.g., nitrations) .
- Membrane separation: In situ removal of byproducts (e.g., HCl) shifts equilibrium toward product formation .
- Process control systems: Real-time monitoring via IR or Raman spectroscopy adjusts parameters (e.g., pH, temperature) to maintain optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
